molecular formula C10H7ClN2O3S B2728812 [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid CAS No. 49809-28-1

[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid

Cat. No.: B2728812
CAS No.: 49809-28-1
M. Wt: 270.69
InChI Key: URXRQPSQQUXGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is a useful research compound. Its molecular formula is C10H7ClN2O3S and its molecular weight is 270.69. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

  • 5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid and similar compounds have been synthesized and characterized for structural and chemical properties. For instance, a study described the synthesis of a related compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, and its characterization through NMR, IR, Mass spectral studies, and single crystal X-ray diffraction studies, indicating its belonging to the monoclinic system (Mamatha et al., 2019).

Antibacterial and Antimicrobial Activities

  • Various studies have explored the antibacterial and antimicrobial potential of compounds structurally similar to 5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid. For example, new 2-[5-(aryl)-[1,3,4]oxadiazole-2-ylsulfanyl]alkanoic acids, synthesized from aromatic carboxylic acid hydrazides, showed significant in vitro antibacterial activity against both Gram-negative and Gram-positive bacterial strains (Jain et al., 2009). Similarly, 5-aryl-1,3,4-oxadiazole-2-ylsulfanyl derivatives were synthesized and exhibited antibacterial activity (Lei Ying-ji, 2013).

Anticancer and Cytotoxic Evaluation

  • Research has also been conducted to assess the anticancer and cytotoxic properties of 1,3,4-oxadiazole derivatives. For instance, a study evaluated the anticancer potential of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, revealing activity on breast cancer cell lines (Salahuddin et al., 2014). Another study on novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety demonstrated their anticancer properties against various cancer cell lines (Adimule et al., 2014).

Enzyme Inhibition and Binding Studies

  • Compounds with a core structure similar to 5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid have been studied for their potential as enzyme inhibitors. A study on substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides highlighted their function as alkaline phosphatase inhibitors, demonstrating significant inhibitory activity and binding affinity with the enzyme (Iqbal et al., 2019).

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c11-7-3-1-6(2-4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXRQPSQQUXGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.